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3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL

Cat. No.: B010630
CAS No.: 110514-23-3
M. Wt: 171.28 g/mol
InChI Key: DMDOZRIHHKQUFD-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The versatility of the piperidine structure allows for extensive modification, making it a valuable scaffold for creating large libraries of compounds for drug discovery. mdpi.com Its derivatives are found in more than twenty classes of pharmaceuticals, targeting a wide array of conditions including cancer, Alzheimer's disease, and various viral infections. encyclopedia.pubnih.gov The ability to synthesize substituted piperidines with high stereo- and regioselectivity is a major focus of modern organic synthesis, utilizing methods like catalytic hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multicomponent reactions. mdpi.comnih.gov

Table 1: Examples of Marketed Drugs Featuring a Piperidine Scaffold

Overview of Hydroxylated Piperidine Derivatives

The introduction of a hydroxyl (-OH) group to a piperidine derivative creates a class of compounds known as hydroxylated piperidines. This functional group significantly influences the molecule's chemical properties and biological activity. chemistryviews.org The hydroxyl group can increase polarity and water solubility, which are critical physicochemical properties for drug development. chemistryviews.org Furthermore, the hydroxyl group provides a reactive handle for further chemical modifications, serving as a key intermediate in the synthesis of more complex molecules. tandfonline.com

The synthesis of hydroxylated piperidines can be achieved through various routes, including the reduction of the corresponding piperidone (the ketone analog) or through modern biocatalytic methods that employ enzymes for precise C-H oxidation. chemistryviews.orgdtic.mil For instance, recent research has demonstrated the use of enzymes like hydroxylases to introduce -OH groups into piperidine rings with high selectivity. chemistryviews.org These hydroxylated intermediates can then be used in subsequent reactions, such as cross-coupling, to build complex, three-dimensional molecules with potential therapeutic applications. chemistryviews.org The position of the hydroxyl group on the piperidine ring or on a side chain is crucial for its interaction with biological targets.

Research Context of 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL within Piperidine Chemistry

While direct and extensive research on this compound is not widely available in published literature, its chemical significance can be understood by analyzing its structural components: the 3,5-dimethylpiperidine (B146706) core and the N-propanol side chain.

The 3,5-dimethylpiperidine scaffold is a valuable building block in organic synthesis, used to create compounds with specific stereochemical properties. tuodaindus.comsincerechemicals.com The presence and orientation of the two methyl groups (existing as cis and trans isomers) create a defined three-dimensional structure that can influence how the molecule fits into the binding site of a target protein or enzyme. tuodaindus.comnih.gov This specific substitution pattern is utilized in the development of pharmaceuticals, particularly for central nervous system (CNS) disorders, where such structural definition can lead to higher selectivity and efficacy. tuodaindus.com For example, derivatives of 3,5-dimethylpiperidine have been investigated as potential inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. tuodaindus.com The compound is also a known precursor to the cholesterol-lowering agent, tibric acid. wikipedia.org

The N-propanol side chain attached to the piperidine nitrogen is another feature of interest. The "-propan-1-ol" group (a three-carbon chain with a terminal alcohol) can modulate a compound's properties. In medicinal chemistry, N-alkyl side chains on piperidine and piperazine (B1678402) rings are often explored to optimize a compound's pharmacokinetic profile. nih.gov The hydroxyl group on the chain can form hydrogen bonds, potentially enhancing binding affinity to a biological target and improving solubility. Research on related structures, such as 3-(piperidin-1-yl)propan-1-ol and its analogs, highlights the importance of this side chain in creating intermediates for pharmacologically active molecules. tcichemicals.comsigmaaldrich.com

Therefore, the research context for this compound positions it as a potentially useful chemical intermediate. It combines the stereochemical influence of the 3,5-dimethylpiperidine core with the property-modifying effects of the N-hydroxypropyl side chain. This combination makes it a candidate for use in the synthesis of novel, structurally precise molecules for evaluation in drug discovery programs and materials science. tuodaindus.comsincerechemicals.com

Table 2: Physicochemical Properties of this compound and Related Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B010630 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL CAS No. 110514-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDOZRIHHKQUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631028
Record name 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110514-23-3
Record name 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3,5 Dimethylpiperidin 1 Yl Propan 1 Ol and Its Analogues

Classical and Modern Synthetic Routes to Piperidine (B6355638) Cores

The formation of the piperidine ring is a fundamental step in the synthesis of 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL. Both classical and modern methods are employed to construct this key heterocyclic scaffold.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

A primary and widely utilized method for the synthesis of the 3,5-dimethylpiperidine (B146706) core is the hydrogenation of 3,5-dimethylpyridine (B147111). dtic.milwikipedia.org This approach involves the reduction of the aromatic pyridine (B92270) ring to its corresponding saturated piperidine. nih.gov

The reaction is typically carried out using a metal catalyst under a hydrogen atmosphere. tuodaindus.com Various catalysts can be employed, with ruthenium on carbon (Ru/C) being a particularly effective choice. tuodaindus.com The reaction conditions, such as temperature, pressure, and the choice of solvent, are crucial for achieving high yields and selectivity. For instance, the hydrogenation of 3,5-lutidine (3,5-dimethylpyridine) can be performed in an aqueous solution of acetic acid or hydrochloric acid using a 5% Ru/C catalyst at a temperature of 80-100°C and a hydrogen pressure of 3-4 MPa.

It is important to note that the hydrogenation of 3,5-dimethylpyridine results in a mixture of cis and trans diastereomers of 3,5-dimethylpiperidine. wikipedia.orgsigmaaldrich.com The ratio of these isomers can be influenced by the reaction conditions and the catalyst used. An alternative reduction method involves the use of lithium triethylborohydride, which also yields both diastereomers. wikipedia.org

Table 1: Comparison of Hydrogenation Conditions for 3,5-Dimethylpyridine

CatalystSolventTemperature (°C)Pressure (MPa)Outcome
Ruthenium on Carbon (Ru/C)Acetic Acid/Water903.0High conversion to 3,5-dimethylpiperidine
NickelNot specified170-200Not specifiedGeneral method for pyridine hydrogenation
Lithium TriethylborohydrideNot specifiedNot specifiedNot specifiedProduces both cis and trans diastereomers

Cyclization Reactions for Piperidine Synthesis

Cyclization reactions offer an alternative and versatile approach to the construction of the piperidine ring system. These methods involve the formation of the heterocyclic ring from an acyclic precursor.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. nih.gov This approach typically involves a precursor molecule containing both a nitrogen source (e.g., an amino group) and a reactive site that can undergo ring closure. nih.gov A variety of methods fall under this category, including:

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone can lead to the formation of a piperidine ring.

Metal-Catalyzed Cyclization: Transition metals can catalyze the cyclization of appropriate substrates to form piperidines. nih.gov

Radical Cyclization: Radical-mediated reactions can also be employed to construct the piperidine ring.

For example, 5-aminoalkanols can serve as precursors to piperidines. dtic.mil

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, provide an efficient pathway to highly substituted piperidines. A pseudo-four-component reaction involving aldehydes, 2,7-naphthalenediol, and ammonium (B1175870) carboxylates has been described for the synthesis of various piperidine analogues. organic-chemistry.org

Targeted Synthesis of Hydroxylated Piperidines

Once the 3,5-dimethylpiperidine core is obtained, the final step in the synthesis of this compound is the introduction of the 3-hydroxypropan-1-yl group onto the piperidine nitrogen.

Introduction of Hydroxyl Functionalities onto Piperidine Rings

The introduction of a hydroxyl-containing side chain can be achieved through several methods, most notably N-alkylation or reductive amination.

N-Alkylation: This involves the reaction of 3,5-dimethylpiperidine with a suitable three-carbon electrophile containing a hydroxyl group or a protected hydroxyl group. A common strategy is the reaction with a 3-halopropanol, such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reductive Amination: An alternative approach is the reductive amination of 3,5-dimethylpiperidine with 3-hydroxypropanal. In this two-step, one-pot process, the piperidine first reacts with the aldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired N-substituted piperidine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

The synthesis of N-(2-hydroxypropyl)piperidines has been documented, showcasing the feasibility of introducing hydroxylated alkyl chains onto a piperidine ring. google.com While not the exact target molecule, this demonstrates a relevant synthetic transformation.

Table 2: Potential Synthetic Routes to this compound

Starting MaterialReagent(s)Reaction TypeKey Intermediate
3,5-Dimethylpiperidine3-Halo-1-propanol, BaseN-Alkylation-
3,5-Dimethylpiperidine3-Hydroxypropanal, Reducing Agent (e.g., NaBH₄)Reductive AminationIminium Ion

Advanced Synthetic Techniques and Catalysis in Piperidine Chemistry

The synthesis of complex piperidine derivatives, including this compound, has been significantly advanced by the development of novel catalytic methods. These techniques offer improved efficiency, selectivity, and access to previously challenging molecular architectures. news-medical.net

Biocatalytic Approaches for C–H Oxidation and Functionalization

Biocatalysis has emerged as a powerful tool for the selective functionalization of piperidine rings. chemistryviews.orgnih.govchemrxiv.org Enzymes, such as hydroxylases, can catalyze the direct oxidation of C-H bonds at specific positions on the piperidine scaffold. chemistryviews.org This approach allows for the introduction of hydroxyl groups with high regio- and stereoselectivity, which can then be further elaborated to introduce other functional groups. chemistryviews.org For instance, engineered proline-4-hydroxylases have been utilized for the hydroxylation of carboxylated piperidines. chemistryviews.org This enzymatic transformation provides a green and efficient alternative to traditional chemical methods, often proceeding under mild conditions with high enantioselectivity. chemistryviews.orgchemrxiv.org

Radical Cross-Coupling Methods in Piperidine Synthesis

Radical cross-coupling reactions have provided new avenues for the construction of carbon-carbon and carbon-heteroatom bonds in piperidine synthesis. chemistryviews.orgnih.gov These methods often employ transition metal catalysts, such as nickel, to facilitate the coupling of radical intermediates. chemistryviews.org For example, Ni-electrocatalytic decarboxylative cross-coupling has been used to connect hydroxypiperidines with aryl iodides. chemistryviews.org This strategy, which can be combined with biocatalytic C-H oxidation, enables a modular and efficient approach to complex piperidine derivatives. news-medical.netchemistryviews.orgnih.gov The use of radical chemistry circumvents the need for pre-functionalized starting materials in some cases, offering a more direct route to the desired products. news-medical.net

Metal-Catalyzed Transformations for Piperidine Derivatives

A wide array of metal-catalyzed reactions has been employed in the synthesis and functionalization of piperidine derivatives. ajchem-a.com Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been adapted for the modification of piperidine rings. chemrxiv.orgresearchgate.net These reactions allow for the introduction of various substituents, including aryl, alkyl, and vinyl groups. Gold-catalyzed annulation procedures have also been developed for the direct assembly of piperidine rings from acyclic precursors. ajchem-a.com Furthermore, iridium-catalyzed hydrogen borrowing catalysis enables the stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and reduction steps. nih.gov The choice of metal and ligand is critical in controlling the outcome and selectivity of these transformations. dntb.gov.ua

Regioselectivity and Stereoselectivity in the Synthesis of this compound and Related Compounds

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of this compound, particularly concerning the stereochemistry of the dimethyl-substituted piperidine ring and the potential for creating new stereocenters.

The synthesis of the 3,5-dimethylpiperidine core itself presents a stereochemical challenge, as it can exist as cis and trans isomers. tuodaindus.com The choice of synthetic route to the piperidine ring will dictate the initial stereochemistry. For example, the hydrogenation of 3,5-dimethylpyridine can lead to a mixture of isomers, the ratio of which can be influenced by the catalyst and reaction conditions. tuodaindus.com

When introducing the propanol (B110389) side chain, the existing stereochemistry of the 3,5-dimethylpiperidine can influence the reactivity and, in some cases, the stereochemical outcome of subsequent transformations.

In advanced synthetic approaches, such as biocatalytic C-H functionalization and metal-catalyzed cross-coupling, the catalyst plays a crucial role in determining both regio- and stereoselectivity. nih.govchemrxiv.orgresearchgate.net Chiral ligands on metal catalysts can induce high levels of enantioselectivity in the formation of new stereocenters. researchgate.net Similarly, enzymes are inherently chiral and can provide exquisite control over the stereochemical course of a reaction. chemistryviews.org For example, the combination of biocatalytic C-H oxidation and radical cross-coupling has been shown to proceed with high enantiospecificity and diastereoselectivity. nih.govresearchgate.net

The development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers of this compound and its analogues, which is often a requirement for their application in various fields.

Stereochemical and Conformational Analysis of 3 3,5 Dimethylpiperidin 1 Yl Propan 1 Ol

Chirality and Stereoisomerism in Piperidine (B6355638) Derivatives

The stereochemistry of 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL is primarily dictated by the substitution pattern on the piperidine ring. The presence of two methyl groups at the C3 and C5 positions gives rise to diastereomers. wikipedia.org These are classified as cis and trans isomers based on the relative orientation of the two methyl substituents. tuodaindus.com

Cis Isomer : In the cis configuration, both methyl groups are on the same side of the piperidine ring. This arrangement results in a plane of symmetry, rendering the cis isomer an achiral meso compound.

Trans Isomer : In the trans configuration, the methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, making the trans isomer chiral. It exists as a pair of enantiomers: (3R,5R) and (3S,5S). wikipedia.org

The substitution of the propan-1-ol group at the nitrogen atom does not introduce an additional stable chiral center, as the nitrogen atom undergoes rapid inversion at room temperature. Therefore, the stereoisomerism of the molecule is determined by the two stereocenters on the carbon backbone of the piperidine ring.

Table 1: Stereoisomers of this compound

Isomer Type Specific Isomers Chirality
Cis (3R,5S)- or (3S,5R)- Achiral (meso)

| Trans | (3R,5R)- and (3S,5S)- | Chiral (enantiomeric pair) |

Conformational Preferences of the Piperidine Ring and Propanol (B110389) Side Chain

Like other saturated six-membered heterocycles, the piperidine ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.innih.gov The energetic preference for specific conformations is largely governed by the steric interactions of the substituents.

The conformational preferences for the diastereomers are distinct:

cis-isomer : In the chair conformation of the cis-isomer, one methyl group must occupy an axial position while the other occupies an equatorial position. A ring flip results in an energetically equivalent conformation where the positions of the two methyl groups are reversed.

trans-isomer : The most stable conformation for the trans-isomer is a chair form where both methyl groups occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions. rsc.org A ring flip would force both methyl groups into high-energy axial positions, a conformation that is significantly disfavored.

Table 2: Predicted Conformational Preferences

Isomer Piperidine Ring Conformation C3-Methyl C5-Methyl N-Propanol Side Chain Predicted Stability
cis Chair Axial Equatorial Equatorial Moderate
Chair (after flip) Equatorial Axial Equatorial Moderate
trans Chair Equatorial Equatorial Equatorial High

Experimental Methods for Stereochemical and Conformational Elucidation

Several advanced analytical techniques are employed to investigate the complex stereochemistry and dynamic conformational behavior of substituted piperidines like this compound.

Dynamic Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful tool for studying the conformational dynamics of piperidine derivatives. researchgate.netoptica.org By acquiring NMR spectra at different temperatures, researchers can observe changes in the signals that correspond to dynamic processes such as ring inversion and rotation around single bonds.

For this compound, variable-temperature ¹H NMR would allow for the determination of the energy barrier for the chair-to-chair ring inversion. At low temperatures, where this inversion is slow on the NMR timescale, distinct signals for axial and equatorial protons would be observed. As the temperature increases, these signals broaden and eventually coalesce into time-averaged signals. Analysis of the coalescence temperature and line shape provides quantitative data on the activation energy of the process. researchgate.net Furthermore, the magnitude of proton-proton coupling constants (J-values) can help to confirm the preferred conformation, as the dihedral angle between adjacent axial and equatorial protons differs significantly. ias.ac.inrsc.org

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules. researchgate.netencyclopedia.pub This method measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net

For the chiral trans isomers of this compound, the (3R,5R) and (3S,5S) enantiomers would produce ECD spectra that are mirror images of each other. encyclopedia.pub While the piperidine core itself lacks a strong chromophore, the molecule can be derivatized with a chromophoric group, or sensitive ECD measurements can be performed. The sign of the observed Cotton effects in the ECD spectrum can then be correlated with the absolute configuration of the stereocenters, often with the aid of computational predictions. nih.govacs.org

Dynamic High-Performance Liquid Chromatography (D-HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the separation and analysis of enantiomers. novartis.comnih.gov This technique would be applied to separate the (3R,5R) and (3S,5S) enantiomers of the trans-3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL.

The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. preprints.org Differences in the stability of these complexes lead to different retention times, allowing for the resolution of the two enantiomers. preprints.org If the molecule lacks a suitable chromophore for standard UV detection, pre-column derivatization with a UV-active reagent can be employed to facilitate detection and quantification. nih.govnih.gov Dynamic HPLC can also be used to study the interconversion of conformers or stereoisomers if the energy barrier is within a suitable range.

Influence of Stereochemistry on Molecular Interactions and Reactivity

The specific stereoisomer (cis or trans) and the preferred conformation of this compound have a profound impact on its chemical reactivity and intermolecular interactions. researchgate.netthieme-connect.com

The orientation of the nitrogen atom's lone pair of electrons is a key factor. In a chair conformation, the lone pair can be either axial or equatorial. Its accessibility, and therefore the molecule's nucleophilicity and basicity, is highly dependent on the steric environment. For the diequatorial trans-isomer, the lone pair is sterically shielded by the adjacent equatorial substituents, which can influence its ability to participate in chemical reactions or form hydrogen bonds.

Medicinal Chemistry and Biological Activity of 3 3,5 Dimethylpiperidin 1 Yl Propan 1 Ol Derivatives

Pharmacological Relevance of the Piperidine (B6355638) Propanol (B110389) Motif

The piperidine moiety is a key pharmacophore in numerous clinically significant drugs, contributing to their therapeutic effects across various disease areas. ijnrd.orgnih.gov Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-Alzheimer's, antiviral, and analgesic properties. ijnrd.orgnih.govmdpi.com The presence of a propanol side chain attached to the piperidine nitrogen can further influence the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which are critical for receptor binding and pharmacokinetic profiles.

The versatility of the piperidine scaffold is evident in its presence in drugs targeting the central nervous system. For instance, derivatives of piperidine are found in antipsychotic medications like haloperidol (B65202) and risperidone, as well as in opioids such as fentanyl and pethidine. ijnrd.org The structural features of the piperidine ring, including its nitrogen atom, allow for crucial interactions with biological targets. mdpi.com

Structure-Activity Relationship (SAR) Studies for Piperidine-Containing Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of piperidine-containing compounds. These studies systematically modify the chemical structure to understand how different functional groups and their positions on the piperidine ring influence biological activity.

For instance, in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, SAR studies have shown that a benzyl (B1604629) group on the piperidine nitrogen can interact with the catalytic site of the enzyme. nih.gov Further modifications, such as substituting the benzamide (B126) with a bulky moiety in the para position, have led to a substantial increase in inhibitory activity. nih.gov The basicity of the piperidine nitrogen also appears to play a significant role in enhancing activity. nih.gov

In the context of monoamine oxidase (MAO) inhibitors, SAR studies of piperine (B192125), a natural product containing a piperidine ring, have revealed key structural requirements for activity. acs.org The length of the linker between the piperidine ring and another aromatic system, as well as the nature and position of substituents on the piperidine ring, significantly impact the inhibitory potency and selectivity for MAO-A versus MAO-B. acs.org For example, substituting the piperidine ring with small amino functional groups can lead to higher activity for MAO-B inhibition. acs.org

Investigated Biological Activities of Analogues and Derivatives

Analogues and derivatives of the 3-(3,5-dimethylpiperidin-1-yl)propan-1-ol scaffold have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical class.

Neurodegenerative Disorders: Amyloid Beta Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. uwaterloo.carsc.org Several studies have focused on developing piperidine derivatives as inhibitors of Aβ aggregation.

Researchers have designed and synthesized piperine derivatives that directly inhibit Aβ42 aggregation. uwaterloo.ca SAR studies identified compounds with pyrrolidine, thiomorpholine, and morpholine (B109124) substitutions as potent inhibitors. uwaterloo.ca These compounds were found to reduce Aβ42 aggregation, as confirmed by electron microscopy. uwaterloo.ca Molecular modeling suggests that the terminal acyl substituents of these derivatives play a crucial role in stabilizing the Aβ42 pentamer assembly. uwaterloo.ca

Another study focused on benzofuran (B130515) piperidine derivatives as multifunctional agents for Alzheimer's disease. nih.gov These compounds were found to be effective Aβ anti-aggregants and also exhibited acetylcholinesterase (AChE) inhibitory activity. nih.gov The most promising compounds also demonstrated neuroprotective and antioxidant properties, preventing intracellular reactive oxygen species (ROS) formation and cell apoptosis induced by Aβ peptides. nih.gov

Compound TypeKey Structural FeaturesInvestigated ActivityNotable Findings
Piperine DerivativesTerminal acyl substituents (pyrrolidine, thiomorpholine, morpholine)Aβ42 aggregation inhibitionReduced Aβ42 aggregation and stabilized Aβ42 pentamer assembly. uwaterloo.ca
Benzofuran Piperidine DerivativesBenzofuran and piperidine moietiesAβ anti-aggregation, AChE inhibition, neuroprotectionPotent multifunctional agents with antioxidant properties. nih.gov
N-aminated HexapeptidesN-amino substituents at alternating backbone amidesAβ42 fibrillization inhibitionDi-aminated derivatives were effective inhibitors of Aβ42 aggregation. rsc.org

Anticancer Research: Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. tandfonline.comtandfonline.com Several piperidine derivatives have been investigated for their ability to inhibit topoisomerase I and II.

One study explored a series of 4-benzoylthiosemicarbazides and piperidine-thiosemicarbazides for their cytotoxicity and topoisomerase inhibitory activity. tandfonline.com The 4-benzoylthiosemicarbazides were found to inhibit topoisomerase II, and this activity correlated with their ability to inhibit the growth of breast cancer cells. tandfonline.com These compounds are believed to act as catalytic inhibitors, interacting directly with the topoisomerase II enzyme rather than intercalating with DNA. tandfonline.com

Another research effort focused on thiazacridine and imidazacridine derivatives, which incorporate an acridine (B1665455) nucleus known for its DNA intercalating properties. nih.gov Some of these compounds showed moderate inhibitory activity against topoisomerase I, suggesting that the coupling of the acridine moiety with thiazolidine (B150603) or imidazolidine (B613845) nuclei could lead to potent therapeutic agents. nih.gov

Compound ClassTarget Enzyme(s)Mechanism of Action
4-BenzoylthiosemicarbazidesTopoisomerase II tandfonline.comCatalytic inhibition, direct interaction with the enzyme. tandfonline.com
Piperidine-thiosemicarbazidesTopoisomerase I and II tandfonline.comWeak inhibition. tandfonline.com
Thiazacridine and Imidazacridine DerivativesTopoisomerase I nih.govDNA intercalation is suggested to contribute to inhibitory activity. nih.gov
Bisdioxopiperazines (e.g., ICRF-159)DNA Topoisomerase II nih.govInhibit enzyme activity without stabilizing the enzyme-DNA covalent complex. nih.gov

Neurotransmitter Receptor Modulation: Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique intracellular protein implicated in various cellular functions and is a target for the treatment of neuropathic pain and other neurological disorders. nih.govunict.it

A series of piperidine propionamide (B166681) derivatives were designed as potent sigma-1 receptor antagonists and mu-opioid receptor agonists. nih.gov One compound, in particular, showed high affinity for both the sigma-1 and mu-opioid receptors and exhibited significant analgesic activity in preclinical models of pain. nih.gov

Another study investigated piperazine (B1678402) and piperidine derivatives as dual histamine (B1213489) H3 and sigma-1 receptor antagonists. acs.orgnih.gov The piperidine moiety was identified as a critical structural element for dual activity. acs.orgnih.gov The lead compounds from this study demonstrated high affinity for both receptors and promising antinociceptive properties. acs.orgnih.gov

Compound SeriesTarget ReceptorsKey Findings
Piperidine PropionamidesSigma-1 and Mu-Opioid ReceptorsA lead compound showed high affinity for both receptors and potent analgesic activity. nih.gov
Piperazine and Piperidine DerivativesHistamine H3 and Sigma-1 ReceptorsThe piperidine moiety was crucial for dual receptor antagonism and antinociceptive effects. acs.orgnih.gov

Enzyme Inhibition Studies: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Antagonism

Monoamine oxidases (MAO) and acetylcholinesterase (AChE) are well-established therapeutic targets for neurodegenerative and psychiatric disorders. nih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition:

Piperine, an alkaloid from black pepper, and its derivatives have been shown to inhibit both MAO-A and MAO-B. researchgate.netjst.go.jp Kinetic studies revealed that piperine acts as a competitive and reversible inhibitor of both enzyme isoforms. jst.go.jp SAR studies on piperine derivatives have indicated that substitutions on the piperidine ring can significantly influence inhibitory potency and selectivity for MAO-B. acs.org For instance, a 4-methyl-substituted piperidine ring with a three-membered amide linkage resulted in high inhibitory activity for MAO-B. acs.org

Acetylcholinesterase (AChE) Inhibition:

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov A lead compound from this series was found to be one of the most potent and selective inhibitors of AChE, showing an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov

Enzyme TargetCompound ClassKey Findings
MAO-A and MAO-BPiperine and its derivativesCompetitive and reversible inhibition of both MAO-A and MAO-B. jst.go.jp Substitutions on the piperidine ring influence selectivity for MAO-B. acs.org
Acetylcholinesterase (AChE)1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivativesA lead compound demonstrated highly potent and selective inhibition of AChE over BuChE. nih.gov

Antimicrobial and Antifungal Investigations

The piperidine nucleus is a fundamental scaffold in a multitude of compounds exhibiting a wide range of pharmacological activities, including antimicrobial and antifungal actions. ijnrd.org Derivatives of piperidine have been investigated for their potential to combat various microbial and fungal pathogens. ijnrd.orgacs.org While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the broader class of piperidine and its derivatives has shown notable activity.

Research into piperidine derivatives has revealed their potential as antibacterial and antifungal agents. ijnrd.org For instance, certain piperidine compounds have been found to possess anti-influenza and antiviral properties. ijnrd.org The structural features of the piperidine ring are crucial for these activities. Modifications to the piperidine scaffold, such as the introduction of different substituents, can significantly influence the antimicrobial spectrum and potency.

In the context of antifungal activity, derivatives of related heterocyclic systems have demonstrated significant efficacy. For example, new 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized and screened for their antimicrobial properties. mdpi.com Some of these compounds showed activity against various fungal strains, including Cryptococcus neoformans and Candida albicans. mdpi.com Similarly, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans, as well as suppressive action against Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. nih.gov

Other studies have focused on piperazine propanol derivatives, which share a propanol linker similar to the subject compound. A piperazine propanol derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis. nih.govresearchgate.net This compound exhibited in vitro antifungal activity against pathogenic fungi like C. albicans and Aspergillus fumigatus. nih.govresearchgate.net This highlights the potential of the propanol moiety in conjunction with a heterocyclic ring for developing antifungal agents.

The table below summarizes the antimicrobial and antifungal activities of various piperidine and related derivatives.

Compound Class/DerivativeActivityTarget OrganismsReference
Piperidine DerivativesAntimicrobial, Antifungal, AntiviralGeneral ijnrd.org
3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine Quaternary SaltsAntibacterial, AntifungalStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Cryptococcus neoformans mdpi.com
3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesAntimicrobial, AntifungalCandida albicans, Escherichia coli, Staphylococcus aureus nih.gov
Piperazine Propanol Derivative (GSI578)AntifungalCandida albicans, Aspergillus fumigatus nih.govresearchgate.net
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazolesAntibacterialGram-negative bacteria, including multidrug-resistant A. baumannii and K. pneumoniae nih.gov

Adrenoceptor Modulation: Beta-Adrenoceptor Blocking Agents

Beta-adrenoceptor blocking agents, commonly known as beta-blockers, are a class of drugs that competitively antagonize the effects of catecholamines (norepinephrine and epinephrine) at beta-adrenoceptors. cvpharmacology.com This blockade leads to the inhibition of normal sympathetic effects mediated through these receptors. cvpharmacology.com The chemical structure of many beta-blockers is derived from the sympathomimetic isoprenaline. mdpi.com A significant number of these agents are aryloxypropanolamine derivatives, which feature a propanolamine (B44665) side chain. This structural feature is present in the title compound, suggesting a potential for adrenoceptor modulation.

Beta-blockers are classified into different generations. First-generation beta-blockers are non-selective, blocking both β1 and β2 receptors. cvpharmacology.com Second-generation agents are cardioselective, with a higher affinity for β1 receptors located primarily in the heart. cvpharmacology.com Third-generation beta-blockers possess additional vasodilatory properties. cvpharmacology.com

The primary effects of beta-blockers on the heart include:

Negative Chronotropy: Decrease in heart rate. cvpharmacology.com

Negative Inotropy: Decrease in myocardial contractility. cvpharmacology.com

Negative Dromotropy: Decrease in atrioventricular conduction velocity. cvpharmacology.com

Negative Lusitropy: Decrease in the rate of myocardial relaxation. cvpharmacology.com

These actions make them useful in the management of cardiovascular conditions such as hypertension, coronary artery disease, and arrhythmias. kup.at Studies on various beta-blockers like metoprolol, pindolol, and propranolol (B1214883) have demonstrated their ability to lower blood pressure in hypertensive subjects. nih.govnih.gov However, the relationship between their beta-blocking potency and their blood pressure-lowering effect is not always direct. nih.gov

The stereochemistry of beta-blockers is crucial for their activity. For most of these drugs, the (S)-enantiomer possesses the significant beta-blocking activity, while the (R)-enantiomer is often inactive in this regard. kup.at For instance, the (S)-(-)-form of moprolol (B1676737) shows a marked β-blocking effect, whereas the (R)-(+)-isomer is inactive. mdpi.com

Mechanistic Insights into Biological Action of Piperidine Propanol Derivatives

The biological actions of piperidine propanol derivatives are intrinsically linked to their molecular structure. The piperidine ring, a saturated six-membered heterocycle, is a key pharmacophore present in numerous natural alkaloids and synthetic pharmaceuticals. ijnrd.orgnih.gov The specific biological activity of a piperidine derivative is determined by the nature and position of substituents on the ring, as well as the properties of any side chains.

For antimicrobial and antifungal activity, the mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. mdpi.com Quaternary ammonium (B1175870) compounds containing a piperidine moiety can act as cationic biocides that impair the permeability of bacterial cell membranes. mdpi.com In the case of antifungal piperazine propanol derivatives, the mechanism has been identified as the inhibition of 1,3-beta-D-glucan synthase, an enzyme vital for the integrity of the fungal cell wall. nih.govresearchgate.net This suggests that the propanol linker can position the heterocyclic moiety for effective interaction with the enzyme's active site.

The structure-activity relationship (SAR) studies of piperidine derivatives have provided valuable insights. For instance, in piperine and its derivatives, the aromatic ring, the conjugated dienone system, and the piperidine ring are all considered important for their array of bioactivities. nih.gov Modifications to these structural units can significantly enhance or diminish the biological effects. nih.gov For some piperine derivatives acting as monoamine oxidase (MAO) inhibitors, the carbonyl group and the conjugation in the linker are important for their inhibitory ability. acs.org

In the context of adrenoceptor modulation, the propanolamine side chain is a classic structural feature of many beta-blockers. The hydroxyl group on the propanol chain and the secondary amine are critical for binding to the beta-adrenoceptor. The nature of the substituent on the nitrogen atom and the aromatic ring system attached to the oxypropanolamine moiety determine the selectivity (β1 vs. β2) and other pharmacological properties like intrinsic sympathomimetic activity (ISA). cvpharmacology.comkup.at Therefore, for this compound and its derivatives, the dimethylpiperidine group would play a role analogous to the aromatic part of traditional beta-blockers, influencing receptor affinity and selectivity. The 3,5-dimethyl substitution pattern on the piperidine ring would create a specific stereochemical and lipophilic profile that dictates its interaction with the biological target.

Computational and Theoretical Chemistry Studies on 3 3,5 Dimethylpiperidin 1 Yl Propan 1 Ol

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are at the forefront of predicting the fundamental electronic and structural properties of molecules. These methods, grounded in the principles of quantum mechanics, can elucidate aspects of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications in Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL, DFT calculations would typically be employed to determine its optimized three-dimensional geometry, minimizing the electronic energy of the system.

From these calculations, a wealth of information can be derived. Key molecular properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO and LUMO energies are critical in predicting a molecule's reactivity, with the HOMO energy being related to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

PropertyHypothetical ValueSignificance
Optimized Energy-X.XXX HartreesRepresents the total electronic energy at the optimized geometry, indicating molecular stability.
HOMO Energy-Y.YY eVCorrelates with the ionization potential and the propensity to donate electrons.
LUMO Energy+Z.ZZ eVRelates to the electron affinity and the ability to accept electrons.
HOMO-LUMO GapA.AA eVIndicates electronic excitability and chemical reactivity. A larger gap suggests higher stability.
Dipole MomentB.BB DebyeMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Theoretical Spectroscopy for Spectroscopic Data Interpretation

Another significant application of quantum chemical calculations is the prediction of spectroscopic data. By simulating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. This computed spectrum can be invaluable in the interpretation of experimental IR data, helping to assign specific absorption bands to the corresponding vibrational modes of the molecule, such as the O-H stretch of the propanol (B110389) group or the C-N stretching of the piperidine (B6355638) ring. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to aid in the structural elucidation of the compound.

Molecular Dynamics Simulations for Conformational Space Exploration

By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or in a vacuum) over a period of nanoseconds or longer, researchers can identify the most stable, low-energy conformations and understand the dynamics of transitions between different conformational states. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of drug discovery, this involves docking a potential drug molecule (the ligand) into the binding site of a target protein. For this compound, molecular docking studies would be instrumental in identifying potential biological targets.

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. Analysis of the best-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. These insights are critical for understanding the mechanism of action and for the rational design of more potent and selective analogs. researchgate.net

Prediction of Biological Activity and ADME Properties through Computational Modeling

Computational models are increasingly used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. clinmedkaz.org This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in the chemical structure of a series of compounds with their biological activity.

For this compound, various computational tools can predict its likely pharmacological effects based on its structural similarity to compounds with known activities. clinmedkaz.org Furthermore, a range of in silico models can estimate its ADME profile, providing predictions for properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles.

Table 2: Hypothetical Predicted ADME Properties for this compound

ADME PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PenetrationLikelyThe molecule may be able to cross the BBB and have effects on the central nervous system.
Plasma Protein BindingModerateA moderate fraction of the compound is expected to be bound to plasma proteins, influencing its free concentration.
Metabolism
CYP2D6 InhibitionPossible InhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.
Excretion
Renal Organic Cation TransporterLikely SubstrateMay be actively secreted by the kidneys.

Note: The data in this table is for illustrative purposes and represents the type of information generated by ADME prediction software.

Advanced Analytical Characterization Techniques for 3 3,5 Dimethylpiperidin 1 Yl Propan 1 Ol

Spectroscopic Methods

Spectroscopic techniques are paramount in determining the molecular structure of 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the dimethylpiperidine ring, the propanol (B110389) chain, and the hydroxyl group. The chemical shifts, integration values, and multiplicity of these signals would confirm the connectivity of the atoms. For instance, the protons on the carbons bearing the methyl groups on the piperidine (B6355638) ring would appear as distinct signals, and their coupling patterns would reveal their stereochemical relationship (cis or trans). The protons of the propyl chain would exhibit characteristic multiplets corresponding to their positions relative to the nitrogen atom and the hydroxyl group.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbon signals would indicate their hybridization and proximity to electronegative atoms like nitrogen and oxygen.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.85d6H-CH(CH ₃)₂
~1.50-1.70m6HPiperidine ring protons
~1.75m2H-CH₂-CH ₂-CH₂OH
~2.30-2.50m4HPiperidine ring protons adjacent to N, N-CH ₂-
~3.60t2H-CH₂-OH
~4.50br s1H-OH

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~20.0-CH(C H₃)₂
~30.0-CH₂-C H₂-CH₂OH
~35.0Piperidine ring carbons
~55.0Piperidine ring carbons adjacent to N
~58.0N-C H₂-
~62.0-C H₂-OH

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural fragments. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the compound's molecular formula (C₁₀H₂₁NO). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the elemental composition.

Fragmentation patterns observed in the mass spectrum would offer additional structural proof. Characteristic fragments would likely arise from the cleavage of the piperidine ring, the loss of the hydroxyl group, or the fragmentation of the propyl chain.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The differential interactions of the compound and any impurities with the stationary and mobile phases lead to their separation. A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to this compound. The choice of the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent) would be optimized to achieve the best separation.

Gas Chromatography (GC) could also be utilized, particularly if the compound is sufficiently volatile and thermally stable. Coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard. This technique is applicable if a suitable single crystal of this compound can be grown.

In an X-ray crystallography experiment, a beam of X-rays is diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. This provides unambiguous information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation) and the propanol side chain. It would also definitively establish the relative stereochemistry of the two methyl groups on the piperidine ring (cis or trans).

The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The development of new synthetic methods is crucial for creating derivatives of 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL with enhanced properties. Recent advancements in the synthesis of piperidine (B6355638) derivatives, such as those involving biocatalytic carbon-hydrogen oxidation and radical cross-coupling, offer streamlined and cost-effective ways to produce complex three-dimensional molecules. news-medical.net These innovative techniques could be applied to this compound to generate a library of novel compounds.

Furthermore, methods like gold-catalyzed annulation and multicomponent reactions have shown promise in creating highly substituted piperidine analogues. ajchem-a.com The exploration of such pathways could lead to the discovery of derivatives with improved pharmacokinetic and pharmacodynamic profiles.

Table 1: Potential Synthetic Strategies for Derivatization

Synthetic StrategyDescriptionPotential Advantages
Biocatalytic C-H OxidationUtilizes enzymes to selectively functionalize C-H bonds.High selectivity, mild reaction conditions, environmentally friendly.
Radical Cross-CouplingForms new carbon-carbon bonds through radical intermediates.Can create complex structures and access novel chemical space.
Gold-Catalyzed AnnulationEmploys gold catalysts to construct ring systems.Efficient for synthesizing complex polycyclic structures.
Multicomponent ReactionsCombines three or more reactants in a single step to form a product.High atom economy, operational simplicity, and diversity-oriented synthesis.

Advanced Biological Target Identification and Validation

Identifying the biological targets of this compound and its derivatives is a critical step in understanding their therapeutic potential. The piperidine scaffold is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes like monoamine oxidase (MAO). nih.govnih.gov

Advanced techniques for target identification include chemical proteomics and computational methods. nih.gov A computational approach known as Bioactivity Profile Similarity Search (BASS) can associate small molecules with potential targets by analyzing their bioactivity profiles against known compounds. acs.org Such methods could be employed to predict and validate the targets of this compound.

Table 2: Potential Biological Targets for Piperidine Derivatives

Target ClassExamplesTherapeutic Area
G-Protein Coupled Receptors (GPCRs)Dopamine receptors, Serotonin receptorsNeurology, Psychiatry
Ion ChannelsCalcium channels, Sodium channelsCardiology, Neurology
EnzymesMonoamine Oxidase (MAO), KinasesNeurology, Oncology
TransportersSerotonin transporter (SERT), Dopamine transporter (DAT)Psychiatry

Integration of AI and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govijettjournal.org These technologies can be used to predict the physicochemical properties, biological activity, and potential toxicity of novel compounds. nih.govresearchgate.net

For this compound, AI algorithms can be trained on datasets of known piperidine derivatives to predict the activity of new analogues. nih.gov Generative AI models can even design novel molecular structures with desired properties from scratch. The integration of AI can significantly reduce the time and cost associated with drug development. ijettjournal.orgresearchgate.net

Development of this compound Analogues for Specific Therapeutic Applications

The development of analogues of this compound could lead to new treatments for a range of diseases. The piperidine nucleus is a key component in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer effects. nih.govacs.org

By systematically modifying the structure of this compound, researchers can optimize its activity against specific biological targets. For instance, modifications to the piperidine ring or the propanol (B110389) side chain could enhance its selectivity and potency. This targeted approach to drug design, informed by structure-activity relationship (SAR) studies, is a cornerstone of modern medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3,5-dimethylpiperidin-1-yl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,5-dimethylpiperidine with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Optimization includes varying solvent polarity, temperature, and catalyst loading. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical. Reaction progress can be monitored using TLC or GC-MS .
  • Contradiction Analysis : Conflicting yields may arise from steric hindrance in the piperidine ring; alternative routes like Mitsunobu reactions (using DIAD/TPP) could improve efficiency for hindered substrates .

Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Methodology : Key properties (e.g., boiling point, logP) can be predicted using computational tools like PubChem’s OEChem or experimentally determined via GC-MS (boiling point), HPLC (purity), and shake-flask methods (logP). Density and refractive index are measured using a densitometer and refractometer, respectively. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to verify the piperidine and propanol moieties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. Storage should be in airtight containers at 2–8°C. Spill management involves neutralization with dilute acetic acid and absorption with inert material. Toxicity data for analogous piperidine derivatives suggest limited acute hazards, but chronic exposure risks require adherence to OSHA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and binding properties of this compound for drug discovery?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess binding affinity to targets like GABA receptors. ADMET predictors (e.g., SwissADME) evaluate bioavailability, blood-brain barrier penetration, and metabolic stability. PubChem’s Canonical SMILES and InChIKey enable accurate input for software .
  • Data Contradiction : Discrepancies between in silico predictions and experimental results may arise from solvent effects or protonation states; validate with in vitro assays .

Q. What strategies are effective for evaluating the compound’s pharmacological activity, such as anti-inflammatory or antioxidant effects?

  • Methodology : In vitro assays include DPPH/ABTS radical scavenging (antioxidant), COX-1/COX-2 inhibition (anti-inflammatory), and cell viability (MTT assay). For in vivo studies, rodent models of inflammation (e.g., carrageenan-induced paw edema) are used. Conjugation with bioactive acids (e.g., cinnamic acid derivatives) may enhance activity, as seen in structurally similar compounds .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. Data collection (Mo-Kα radiation, 100K) and refinement (SHELXL) confirm stereochemistry. For amorphous samples, compare experimental NMR shifts with DFT-calculated values (Gaussian 09). Reference IUCr databases for analogous piperidine structures .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodology : Chiral HPLC or SFC separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) ensures stereocontrol. Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., temperature, catalyst loading). Contradictions in enantioselectivity may require switching solvent systems (e.g., from THF to MeCN) .

Methodological Notes

  • Data Sources : Avoid non-peer-reviewed platforms (e.g., vendor catalogs); prioritize PubChem, IUCr, and RIFM databases .
  • Contradictions : Address variability in synthetic yields or bioactivity by cross-referencing multiple studies (e.g., RIFM safety assessments vs. experimental toxicity data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.